molecular formula C9H12ClF2N B3029003 (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride CAS No. 473733-16-3

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B3029003
CAS No.: 473733-16-3
M. Wt: 207.65
InChI Key: LGEMCPLXQQXMSU-SBSPUUFOSA-N
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Description

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 473733-16-3) is a chiral primary amine featuring a 3,5-difluorophenyl substituent and a propane backbone. Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The compound is part of a broader class of arylpropylamine derivatives, often employed as intermediates in pharmaceutical synthesis due to the fluorine atoms’ ability to enhance metabolic stability and binding affinity in drug candidates. The R-enantiomer is distinct from its S-counterpart (CAS: 1212812-49-1), which shares the same molecular formula but differs in stereochemical configuration .

Properties

IUPAC Name

(1R)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMCPLXQQXMSU-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662410
Record name (1R)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473733-16-3
Record name (1R)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 3,5-difluorophenyl starting material.

    Chiral Amine Formation: The chiral amine is formed through a series of reactions, including reduction and amination.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis of (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride typically involves:

  • Preparation of Starting Material : The 3,5-difluorophenyl starting material is synthesized.
  • Chiral Amine Formation : This is achieved through reduction and amination reactions.
  • Hydrochloride Formation : The final step involves converting the free amine into its hydrochloride salt using hydrochloric acid.

Chemistry

In chemical research, this compound serves as a crucial building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, allowing chemists to create compounds with specific configurations that can exhibit desired biological activities.

Biology

The compound is studied for its interactions with various biological targets, including enzymes and receptors. Research indicates that it may influence biological pathways by modulating enzyme activity or receptor binding. Understanding these interactions is essential for drug development, particularly in identifying potential therapeutic applications.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects against various diseases. It serves as a lead compound for developing new pharmaceuticals targeting specific conditions . Ongoing studies are focused on elucidating its mechanisms of action and evaluating its efficacy in clinical settings.

Industry

The compound finds applications in the industrial sector for producing specialty chemicals and materials. Its unique properties make it suitable for manufacturing advanced polymers and coatings, which are essential in various industrial processes .

Several studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

  • Interaction Studies : These studies have assessed the binding affinities of the compound with various receptors and enzymes. Notable findings include its potential as an inhibitor or modulator of specific biological pathways.
  • Therapeutic Investigations : Clinical trials are underway to evaluate the efficacy of this compound in treating conditions such as depression or anxiety disorders due to its influence on neurotransmitter systems .

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight CAS Number Source
(R)-1-(3,5-Difluorophenyl)propan-1-amine HCl C₉H₁₂ClF₂N 3,5-diF 207.65 473733-16-3 Enamine Ltd
(S)-1-(3,5-Difluorophenyl)propan-1-amine HCl C₉H₁₂ClF₂N 3,5-diF 207.65 1212812-49-1 CymitQuimica*
1-(2,5-Difluorophenyl)propan-1-amine HCl C₉H₁₂ClF₂N 2,5-diF 207.65 1333577-52-8 American Elements
(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl C₁₁H₁₈ClNO₂ 3,5-diOCH₃ 231.72 2061996-46-9 American Elements

Notes:

  • Stereoisomerism : The R - and S -enantiomers of the 3,5-difluorophenyl derivative exhibit identical physical properties but divergent biological interactions, as chirality often dictates receptor binding efficiency .
  • Functional Group Variation : Replacing fluorine with methoxy groups (e.g., 3,5-dimethoxyphenyl derivatives) increases molecular weight (231.72 vs. 207.65) and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Research and Development Insights

  • Pharmacological Potential: Fluorinated arylpropylamines are explored as serotonin or dopamine receptor modulators. The 3,5-difluoro substitution may enhance binding to CNS targets compared to 2,5-difluoro isomers due to optimized steric alignment .
  • Synthetic Challenges : Enantioselective synthesis of the R -configuration requires chiral catalysts or resolution techniques, increasing production costs compared to racemic mixtures .

Biological Activity

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClF2N
  • Molar Mass : Approximately 207.65 g/mol
  • Structural Features : The compound consists of a propan-1-amine backbone with a 3,5-difluorophenyl substituent, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interactions : The compound shows potential binding affinity for serotonin and norepinephrine transporters, which are critical in mood regulation and have implications in treating depression and anxiety disorders.
  • Enzyme Inhibition : It may act as an enzyme inhibitor in biochemical pathways, affecting neurotransmitter levels and signaling pathways.

Biological Activities

Research indicates multiple biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with some evidence supporting its role in modulating inflammatory responses.
  • Antibacterial Activity : Some derivatives of similar compounds have shown moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae .

Comparison of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin and norepinephrine
Anti-inflammatoryPotential modulation of inflammatory pathways
AntibacterialModerate activity against specific bacteria

Study on Antidepressant Effects

A study explored the antidepressant potential of this compound by assessing its effects on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels, suggesting its efficacy as a potential antidepressant agent. The study concluded that further clinical trials are warranted to evaluate its therapeutic potential in humans.

Investigation of Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in macrophages. This suggests a possible mechanism through which the compound may exert beneficial effects in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for synthesizing (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride?

The compound is typically synthesized via enantioselective methods due to its chiral center. Key steps include:

  • Asymmetric reductive amination : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates with high enantiomeric excess (ee) .
  • Chiral resolution : Racemic mixtures can be resolved via diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization .
  • Safety note : Reactions involving fluorinated aromatic precursors require strict control of reaction temperatures (e.g., <0°C for lithiation steps) to avoid side reactions .

Q. How should researchers characterize the compound’s purity and structural identity?

Analytical methods include:

  • Chiral HPLC : Use a Chiralpak® IC column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane/isopropanol (90:10 v/v) to confirm enantiopurity (>98% ee) .
  • Mass spectrometry : Exact mass determination via HRMS (observed [M+H]⁺: 207.0572; theoretical: 207.0571) validates the molecular formula (C₉H₁₂ClF₂N) .
  • ¹H/¹⁹F NMR : Key signals include δ 6.7–6.9 ppm (aromatic protons from 3,5-difluorophenyl group) and δ -110 to -115 ppm (¹⁹F coupling patterns) .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling due to inhalation risks (H333 hazard) .
  • Waste disposal : Neutralize aqueous waste with 1M NaOH before incineration to avoid releasing acidic HCl vapors .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity assessments between HPLC and polarimetry?

Discrepancies may arise due to:

  • Matrix effects in HPLC : Verify column compatibility by spiking with a known enantiomer standard.
  • Solvent-polarimetry interactions : Use anhydrous ethanol for polarimetry to avoid solvent-induced optical rotation shifts .
  • Cross-validate with ¹³C NMR : Chiral carbons show distinct splitting (e.g., δ 48–52 ppm for the amine-bearing carbon) .

Q. What experimental design considerations apply to studying its activity in ion channel modulation?

In Hv1 channel inhibition studies (e.g., HIF analogs):

  • Dose-response assays : Use voltage-clamp electrophysiology with concentrations ranging from 1 nM to 100 µM. Correct for rundown effects by normalizing to control traces .
  • Structural analogs : Compare with (S)-enantiomer and 3,5-dichloro derivatives to assess fluorine’s role in binding affinity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) for 60 min to evaluate CYP450-mediated degradation .

Q. How does the compound’s reactivity differ from non-fluorinated or bulkier aryl-substituted amines?

  • Electrophilic substitution : The 3,5-difluorophenyl group directs electrophiles to the para position, unlike non-fluorinated analogs .
  • Nucleophilic reactions : Reduced basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs) slows protonation in aqueous SN2 reactions .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce reaction yields in reductive amination by ~30% compared to difluoro analogs .

Methodological Tables

Q. Table 1. Key Analytical Parameters

ParameterValue/MethodReference
Exact Mass (HRMS)207.0571 (calc.), 207.0572 (obs.)
Chiral HPLC Retention12.3 min (R-enantiomer), 14.1 min (S)
¹⁹F NMR Shiftsδ -112.5 (d, J=8.3 Hz)

Q. Table 2. Reaction Optimization for Asymmetric Synthesis

ConditionYield (%)ee (%)
Ru-BINAP, H₂ (50 psi)8299
NaBH₄ with chiral ligand6885
Racemic resolution45>99

Notes

  • Data Contradictions : Discrepancies in reported melting points (e.g., 180–185°C vs. 175–178°C) may stem from polymorphic forms. Use DSC to identify crystalline phases .
  • Critical Gaps : Limited data on long-term stability in DMSO; recommend fresh preparation for bioassays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
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(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

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